9-Methoxy-1-methylcyclonona-1,5-diene
Description
9-Methoxy-1-methylcyclonona-1,5-diene is a cyclic diene compound featuring a nine-membered carbon ring with a methoxy (-OCH₃) group at position 9 and a methyl (-CH₃) substituent at position 1.
Properties
CAS No. |
53922-37-5 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
9-methoxy-1-methylcyclonona-1,5-diene |
InChI |
InChI=1S/C11H18O/c1-10-8-6-4-3-5-7-9-11(10)12-2/h3,5,8,11H,4,6-7,9H2,1-2H3 |
InChI Key |
DMWOEJMPYYASRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC=CCCC1OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-1-methylcyclonona-1,5-diene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the nine-membered ring structure. The reaction conditions often require a catalyst and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions with optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-Methoxy-1-methylcyclonona-1,5-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
9-Methoxy-1-methylcyclonona-1,5-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Methoxy-1-methylcyclonona-1,5-diene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 9-Methoxy-1-methylcyclonona-1,5-diene, comparisons are drawn to compounds with analogous cyclic diene frameworks, substituent patterns, or catalytic applications.
Table 1: Structural and Thermodynamic Comparisons
Ring Size and Substituent Effects
- Cyclononane vs. Cyclooctane Systems: The nine-membered ring in this compound introduces greater ring strain compared to smaller cyclic dienes like cycloocta-1,5-diene. This strain may reduce thermodynamic stability but enhance reactivity in ring-opening or isomerization reactions .
- Substituent Influence : The methoxy group at position 9 likely increases electron density at the diene system via resonance, contrasting with the electron-withdrawing PtCl₂ group in (Cycloocta-1,5-diene)PtCl₂. Methyl substituents (e.g., 1-methyl in the target compound vs. ethyl in 3-ethyloct-1,5-diene) modulate steric hindrance, affecting binding in catalytic systems .
Q & A
Q. What analytical techniques are recommended for characterizing 9-Methoxy-1-methylcyclonona-1,5-diene in complex mixtures?
- Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is ideal for identifying volatile components and quantifying trace impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) should be employed for structural confirmation, particularly to resolve stereochemical ambiguities in the cyclic diene system. For non-volatile derivatives, high-performance liquid chromatography (HPLC) coupled with UV-Vis detection can monitor purity and degradation products. Ensure calibration with certified reference standards for quantitative accuracy .
Q. How should researchers optimize synthesis protocols for methoxy-substituted cyclic dienes like this compound?
- Methodological Answer: Focus on reaction temperature control (e.g., maintaining 80–130°C for methoxy-group stability) and solvent selection (polar aprotic solvents like DMF or THF). Post-synthesis purification via flash chromatography with gradients of ethyl acetate/methanol/ammonia (6:2:0.2) effectively isolates the target compound from byproducts. Monitor reaction progress using thin-layer chromatography (TLC) and validate intermediate structures using FT-IR for functional group verification .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer: Use fume hoods and personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Store the compound in airtight containers under nitrogen to prevent oxidation, and avoid prolonged storage due to potential degradation. Consult updated safety data sheets (SDS) for disposal protocols, which may involve neutralization with inert solvents or incineration by certified waste handlers. Emergency procedures should include immediate decontamination and medical consultation for exposure .
Advanced Research Questions
Q. How can factorial experimental designs be applied to study reaction conditions affecting the stability of this compound?
- Methodological Answer: Implement a 2³ factorial design to evaluate independent variables such as temperature (e.g., 100–150°C), inert gas flow rate (e.g., nitrogen at 0.5–2 L/min), and reaction time (e.g., 2–6 hours). Use ANOVA to identify statistically significant factors. For example, prior studies on similar dienes revealed temperature as the dominant variable, with gas flow having negligible impact. Include triplicate runs to assess reproducibility and apply response surface methodology (RSM) for optimization .
Q. What methodologies are recommended for determining reaction kinetics and thermodynamic parameters in thermal degradation studies of cyclic dienes?
- Methodological Answer: Conduct isothermal thermogravimetric analysis (TGA) at multiple temperatures (e.g., 150–250°C) to establish degradation profiles. Calculate the reaction order (n) using the integral method and determine the activation energy (Ea) via the Arrhenius equation. For thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡), use Eyring-Polanyi plots derived from kinetic data. Note that steric hindrance in cyclic dienes may reduce entropy changes compared to linear analogs .
Q. How does X-ray crystallography contribute to the structural elucidation of complex diene derivatives, and what challenges arise in data interpretation?
- Methodological Answer: Single-crystal X-ray diffraction resolves bond lengths, angles, and stereochemistry, particularly for strained cycloalkenes. For this compound, prepare crystals via slow evaporation in hexane/ethyl acetate. Challenges include low crystal quality due to conformational flexibility; mitigate this by cryocooling (100 K) and using synchrotron radiation for weak diffractors. Refinement software (e.g., SHELXL) must account for disorder in the methoxy and methyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
